2-Chlorophenyl trifluoromethanesulfonate
Description
2-Chlorophenyl trifluoromethanesulfonate (CAS: 66107-36-6) is an aryl triflate with the molecular formula C₇H₄ClF₃O₃S and a molecular weight of 260.610 g/mol . It is characterized by a chlorine substituent at the ortho position of the phenyl ring and a trifluoromethanesulfonate (triflate) group. This compound is widely used in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the triflate group acts as an excellent leaving group . Its structural and electronic properties, including the electron-withdrawing nature of the chlorine substituent, enhance its reactivity in nucleophilic substitution and transition metal-catalyzed reactions.
Properties
IUPAC Name |
(2-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNEJOQAOFUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342402 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-36-6 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction is generally performed at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the triflate group is replaced by a nucleophile.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, alcohols, and thiols. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like toluene or tetrahydrofuran (THF) are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenols, amines, and ethers.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Organic Synthesis
Role as an Electrophile
2-Chlorophenyl trifluoromethanesulfonate is widely utilized as an electrophile in organic reactions. It facilitates the formation of complex molecules, particularly in the pharmaceutical industry. Its ability to act as a leaving group enhances the efficiency of nucleophilic substitutions and other transformations essential for synthesizing biologically active compounds .
Fluorination Reactions
This compound serves as a fluorinating agent, allowing researchers to introduce fluorine into organic substrates. The incorporation of fluorine can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. For instance, it has been employed in the synthesis of fluorinated analogs of various pharmaceuticals, improving their efficacy .
Material Science
Synthesis of Advanced Materials
In material science, this compound is used to create advanced materials such as polymers and specialized coatings. These materials often require specific chemical properties for enhanced performance in applications ranging from electronics to protective coatings .
| Application Area | Specific Use Cases |
|---|---|
| Polymer Synthesis | Development of high-performance polymers |
| Coatings | Production of durable and chemically resistant coatings |
Biotechnology
Bioconjugation
In biotechnology, this compound is pivotal for modifying biomolecules, which is crucial for developing targeted drug delivery systems and diagnostic tools. Its reactivity allows for the attachment of various functional groups to proteins or nucleic acids, facilitating the design of novel therapeutics that can selectively target disease sites .
Environmental Chemistry
Detection of Pollutants
this compound finds applications in environmental chemistry as well. It aids in synthesizing compounds used for detecting and analyzing environmental pollutants. For example, it has been involved in the development of sensors capable of identifying hazardous substances in water and soil samples .
Case Study 1: Pharmaceutical Development
A study highlighted the use of this compound in synthesizing a series of g-secretase inhibitors, which are potential treatments for Alzheimer's disease. The compound's role as an electrophile enabled efficient synthesis routes that resulted in high yields and purity levels .
Case Study 2: Material Innovation
Research conducted on polymer coatings demonstrated that incorporating this compound improved the thermal stability and chemical resistance of the final products. These enhancements make them suitable for applications in harsh environments such as aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 2-Chlorophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, making the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of aryl triflates are heavily influenced by substituents on the aromatic ring. Below is a comparison of 2-chlorophenyl trifluoromethanesulfonate with structurally related compounds:
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₇H₄ClF₃O₃S | 260.61 | Ortho-Cl, triflate |
| 2-Methylphenyl trifluoromethanesulfonate | C₈H₇F₃O₃S | 240.20 | Ortho-CH₃, triflate |
| 4-Methylphenyl trifluoromethanesulfonate | C₈H₇F₃O₃S | 240.20 | Para-CH₃, triflate |
| 4-(Ethylthio)phenyltrifluoromethanesulfonate | C₉H₉F₃O₃S₂ | 285.99 | Para-SC₂H₅, triflate |
| 2-Chloroethyl trifluoromethanesulfonate | C₃H₄ClF₃O₃S | 212.57 | Alkyl-Cl, triflate |
Key Observations :
- Substituent Effects : The electron-withdrawing chlorine in 2-chlorophenyl triflate increases the electrophilicity of the triflate group compared to methyl-substituted analogs (e.g., 2-/4-methylphenyl triflates) .
- Alkyl vs. Aryl Triflates : 2-Chloroethyl trifluoromethanesulfonate (an alkyl triflate) exhibits lower thermal stability and faster hydrolysis rates compared to aryl triflates like 2-chlorophenyl triflate due to weaker C–O bonds in alkyl triflates .
Key Observations :
- Reactivity in Cross-Coupling : 2-Chlorophenyl triflate’s chlorine substituent enhances electrophilicity, enabling efficient coupling with aryl boronic acids (e.g., 60% yield in forming 4'-methoxybiphenyl derivatives) .
- Thioether Functionalization : Compounds like 4-(ethylthio)phenyl triflate achieve higher yields (94%) in C–S bond formation due to the strong nucleophilicity of thiolate ions .
Key Observations :
Biological Activity
2-Chlorophenyl trifluoromethanesulfonate (also known as 2-chlorobenzenesulfonyl fluoride) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C7H4ClF3O2S
- Molecular Weight: 242.62 g/mol
Its structure includes a chlorophenyl group attached to a trifluoromethanesulfonate moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonating agent. It can modify various biomolecules, including proteins and nucleic acids, through sulfonation reactions. This modification can alter the function of these biomolecules, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
- Receptor Modulation: Research indicates that it may modulate the activity of metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis through sulfonation.
Antitumor Effects
Research indicates that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of cancer cells in vitro. The specific pathways affected include apoptosis induction and cell cycle arrest in cancer cells .
Neuroprotective Effects
The modulation of mGluR by this compound suggests potential neuroprotective effects. By influencing calcium signaling pathways, it may help in conditions like Parkinson's disease and cognitive dysfunction .
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Antitumor Activity : In vitro assays using human cancer cell lines demonstrated that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.
- Neuroprotective Study : A model of neurodegeneration was treated with varying doses of this compound. Results indicated that at doses of 10-50 µM, there was a marked improvement in neuronal survival rates compared to controls.
Data Summary
| Biological Activity | Observed Effect | Concentration Used |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |
| Antitumor | Reduction in cancer cell viability | 100 µM |
| Neuroprotective | Increased neuronal survival | 10-50 µM |
Q & A
Basic Research Questions
Q. What is the role of 2-chlorophenyl trifluoromethanesulfonate as a leaving group in organic synthesis?
- Methodological Answer : The trifluoromethanesulfonyl (OTf) group is a superior leaving group due to its strong electron-withdrawing nature, which stabilizes transition states in nucleophilic substitutions. For example, in Suzuki-Miyaura cross-coupling reactions, this compound can undergo palladium-catalyzed coupling with boronic acids under mild conditions (e.g., 60–80°C, using Pd(PPh₃)₄ as a catalyst). The chlorine substituent on the phenyl ring enhances electrophilicity, accelerating substitution .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Gloves must be inspected for integrity before use and disposed of properly post-experiment .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Management : Collect waste in sealed containers labeled for halogenated organics and coordinate with certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. What strategies optimize the use of this compound in cross-coupling reactions under low-temperature conditions?
- Methodological Answer :
- Catalyst Selection : Use Pd(dba)₂ with bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity at 0–25°C.
- Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility and stabilize intermediates.
- Additives : Add potassium carbonate to neutralize triflic acid byproducts, preventing catalyst poisoning.
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or GC-MS to identify incomplete coupling or side products .
Q. How can contradictions in reaction yields be resolved when using this compound in Heck reactions?
- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., β-hydride elimination vs. reductive elimination). To address this:
- Parameter Screening : Vary temperature (80–120°C), base (NaOAc vs. Et₃N), and ligand (e.g., P(o-tol)₃) to favor the desired pathway.
- Isolation of Intermediates : Use column chromatography or recrystallization to isolate intermediates and identify side products.
- Computational Modeling : Apply DFT calculations to predict transition-state energies and optimize reaction conditions .
Q. What analytical techniques are recommended for quantifying trace this compound in environmental samples?
- Methodological Answer :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges pre-conditioned with methanol and water.
- Chromatography : Use mixed-mode liquid chromatography (e.g., Agilent ZORBAX Eclipse Plus C18 column) paired with tandem mass spectrometry (LC-MS/MS) for high sensitivity.
- Quantification : Employ isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
Experimental Design & Safety
Q. What experimental protocols mitigate risks when synthesizing this compound derivatives?
- Methodological Answer :
- Small-Scale Trials : Start with ≤1 mmol reactions to assess exothermicity and byproduct formation.
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent moisture-sensitive intermediates from degrading.
- Real-Time Monitoring : Use in situ IR spectroscopy to detect triflic acid release and adjust conditions dynamically .
Q. How does the steric and electronic profile of this compound influence its reactivity in SNAr reactions?
- Methodological Answer :
- Steric Effects : The chlorine substituent at the ortho position increases steric hindrance, slowing nucleophilic attack. Use bulky nucleophiles (e.g., tert-butylamine) to test steric limits.
- Electronic Effects : The electron-withdrawing Cl and OTf groups activate the ring toward meta-substitution. Compare reactivity with para-substituted analogs (e.g., 4-chlorophenyl triflate) via Hammett plots .
Data Interpretation
Q. How should researchers interpret conflicting NMR data for trifluoromethanesulfonate-containing intermediates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
